MS023

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MS023は、タイプIタンパク質アルギニンメチルトランスフェラーゼ(PRMT)の強力で選択的な細胞活性阻害剤です。これは、特にエピジェネティクスとがん治療の分野において、科学研究で大きな可能性を示しています。 この化合物は、PRMT1、PRMT3、PRMT4、PRMT6、およびPRMT8を高い特異性で阻害する能力で知られています .

生化学分析

Biochemical Properties

MS023 displays high potency for type I PRMTs including PRMT1, -3, -4, -6, and -8 . It is completely inactive against type II and type III PRMTs, protein lysine methyltransferases, and DNA methyltransferases . This compound binds to the substrate binding site of these enzymes .

Cellular Effects

This compound potently decreases cellular levels of histone arginine asymmetric dimethylation . It also reduces global levels of arginine asymmetric dimethylation and concurrently increases levels of arginine monomethylation and symmetric dimethylation in cells .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the binding of splicing . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown to have a significant impact on the methylation status of arginine residues in cells .

Metabolic Pathways

This compound is involved in the metabolic pathways related to arginine methylation . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .

準備方法

MS023の合成には、コアピロール構造の調製から始まるいくつかのステップが含まれます。合成経路には、通常、以下のステップが含まれます。

ピロールコアの形成: ピロールコアは、適切な出発物質の縮合を含む一連の反応によって合成されます。

置換反応: ピロールコアは、必要な官能基を導入するために置換反応を受けます。

This compoundの工業的生産方法は広く文書化されていませんが、大規模生産の最適化を施した同様の合成経路に従う可能性があります。

化学反応の分析

MS023は、主にその官能基を含むさまざまな化学反応を受けます。重要な反応には、以下が含まれます。

酸化: this compoundは、特にピロール環で酸化反応を受けます。

還元: 還元反応は、窒素含有官能基で起こります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用を持っています。

がん治療: this compoundは、特に他の薬剤との併用で、がん治療において有望な結果を示しています。

エピジェネティクス: タイプI PRMT阻害剤として、this compoundは、遺伝子発現と調節におけるタンパク質アルギニンメチル化の役割を研究するために使用されます.

神経科学研究: This compoundは、エクソン包含を促進し、タンパク質レベルを高めることで、脊髄性筋萎縮症の治療における可能性について調査されています.

細胞生物学: この化合物は、PRMT活性を調節することにより、細胞の成長、分化、およびアポトーシスを研究するために使用されます.

科学的研究の応用

MS023 has a wide range of scientific research applications, including:

Cancer Therapy: this compound has shown promise in cancer therapy, particularly in combination with other drugs.

Neurological Research: This compound has been investigated for its potential in treating spinal muscular atrophy by promoting exon inclusion and increasing protein levels.

Cell Biology: The compound is used to study cell growth, differentiation, and apoptosis by modulating PRMT activity.

作用機序

MS023は、ヒストンと非ヒストンタンパク質のアルギニン残基の非対称ジメチル化を担当する酵素であるタイプI PRMTを阻害することでその効果を発揮します。この阻害は、遺伝子発現と細胞機能の変化につながります。this compoundの分子標的には、PRMT1、PRMT3、PRMT4、PRMT6、およびPRMT8が含まれます。 これらの酵素を阻害することにより、this compoundは、がんの進行と神経疾患に関与するものを含む、さまざまな細胞経路を調節できます .

類似の化合物との比較

This compoundは、タイプI PRMT阻害剤としての高い特異性と効力においてユニークです。類似の化合物には、以下が含まれます。

EPZ020411: This compoundと構造的に類似したPRMT6阻害剤.

MS094: This compoundを含む研究で陰性対照として使用される構造的に類似した化合物.

CARM1 degrader-1: VHL-プロテアソーム経路を介してコアクチベーター関連アルギニンメチルトランスフェラーゼ1(CARM1)を分解する化合物.

これらの化合物と比較して、this compoundは、複数のPRMTに対する幅広い阻害活性と、さまざまな研究アプリケーションにおける有効性で際立っています。

類似化合物との比較

MS023 is unique in its high specificity and potency as a type I PRMT inhibitor. Similar compounds include:

EPZ020411: A PRMT6 inhibitor with structural similarities to this compound.

MS094: A structurally similar compound used as a negative control in studies involving this compound.

CARM1 degrader-1: A compound that degrades co-activator-associated arginine methyltransferase 1 (CARM1) via the VHL-proteasome pathway.

Compared to these compounds, this compound stands out due to its broad inhibitory activity against multiple PRMTs and its effectiveness in various research applications.

特性

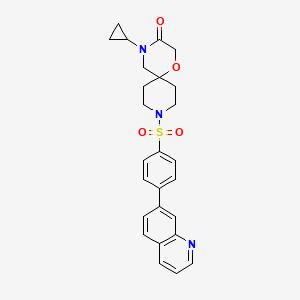

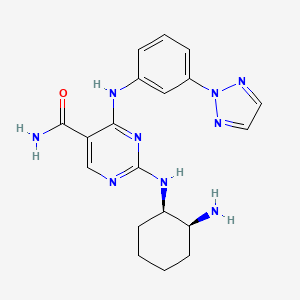

IUPAC Name |

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTVWAGUJRUAKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

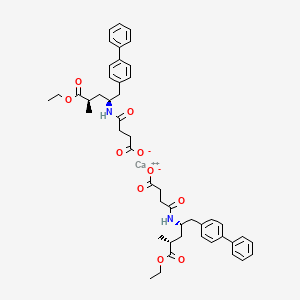

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)